5-Decyn-1-ol

Description

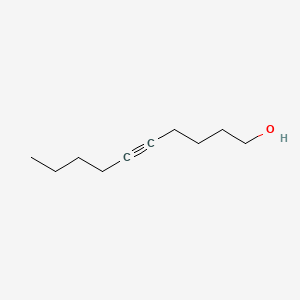

Structure

3D Structure

Properties

IUPAC Name |

dec-5-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTNGQCWAKHVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7071365 | |

| Record name | 5-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68274-97-5 | |

| Record name | 5-Decyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68274-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068274975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-decyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DECYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDL5G6522J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Decyn-1-ol: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Decyn-1-ol, a valuable acetylenic alcohol intermediate in organic synthesis. The content herein is structured to deliver not just data, but also the scientific context and practical insights necessary for its effective application in research and development.

Chemical Identity and Molecular Structure

This compound is an organic molecule featuring a ten-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between the fifth and sixth carbon atoms. This bifunctional nature—possessing both a nucleophilic hydroxyl group and a reactive alkyne moiety—makes it a versatile building block in the synthesis of more complex molecules, including fragrances and pheromones.[1]

| Identifier | Value |

| IUPAC Name | dec-5-yn-1-ol[2][3] |

| CAS Number | 68274-97-5[3][4] |

| Molecular Formula | C₁₀H₁₈O[3][4] |

| Molecular Weight | 154.25 g/mol [2][3][4] |

| SMILES | CCCCC#CCCCCO[2][3] |

| InChI Key | RNTNGQCWAKHVKO-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes its key physical properties.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 238 °C (lit.) | [3] |

| Density | 0.861 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.4610 (lit.) | [3] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Melting Point | 1.9 °C (estimate) | [5] |

Solubility Insights: While quantitative solubility data is not extensively published, the molecular structure of this compound—a ten-carbon chain with a polar alcohol group—suggests it is sparingly soluble in water but should be miscible with common organic solvents such as ethanol, diethyl ether, and tetrahydrofuran.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic substitution of a smaller acetylenic alcohol. The following protocol is a representative example based on established organic chemistry principles.

Experimental Protocol: Synthesis of this compound from 5-Hexyn-1-ol

This synthesis proceeds via the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), followed by an Sₙ2 reaction with an alkyl halide.

Materials:

-

5-Hexyn-1-ol

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane

-

Anhydrous Tetrahydrofuran (THF)

-

Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet.

-

Low-temperature thermometer.

-

Dry ice/acetone bath.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with 5-hexyn-1-ol and anhydrous THF under an inert atmosphere (argon or nitrogen). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: An equimolar amount of n-butyllithium solution is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

Alkylation: HMPA is added to the reaction mixture, followed by the dropwise addition of 1-bromobutane. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Based on spectral database information, the following are the expected chemical shifts.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~62 |

| C2-C4 (-CH₂-) | ~20-35 |

| C5 & C6 (-C≡C-) | ~80 |

| C7-C9 (-CH₂-) | ~20-35 |

| C10 (-CH₃) | ~14 |

Note: These are approximate values and can vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 154.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from oxidizing agents.

Sources

An In-Depth Technical Guide to 5-Decyn-1-ol: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical principles of 5-Decyn-1-ol, moving beyond simple descriptions to provide mechanistic insights and practical methodologies.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a ten-carbon aliphatic chain with a terminal primary alcohol and an internal alkyne. This unique combination of functional groups—a nucleophilic hydroxyl group and a versatile carbon-carbon triple bond—renders it a highly valuable intermediate in synthetic chemistry.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is dec-5-yn-1-ol .[1][2] The numbering of the carbon chain begins at the end closest to the highest priority functional group, the hydroxyl group, placing the alkyne at the 5-position.

Caption: Chemical structure of dec-5-yn-1-ol.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and safety protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][2][3] |

| IUPAC Name | dec-5-yn-1-ol | [1][2] |

| CAS Number | 68274-97-5 | [1][2][3] |

| Boiling Point | ~238 °C (at 760 mmHg) | [4] |

| Density | ~0.861 g/cm³ | [4] |

| SMILES | CCCCC#CCCCCO | [2][5] |

| InChIKey | RNTNGQCWAKHVKO-UHFFFAOYSA-N | [1][2][5] |

Synthesis and Mechanistic Rationale

The construction of this compound is most effectively achieved through the alkylation of a smaller terminal alkyne, a cornerstone reaction in organic synthesis. This approach provides a high degree of control and excellent yields.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound breaks the C4-C5 single bond adjacent to the alkyne. This strategy identifies a five-carbon electrophile (a butyl group) and a six-carbon nucleophile derived from a terminal alkyne, 5-hexyn-1-ol. This is a practical approach as both precursors are readily available.

Caption: Retrosynthetic pathway for this compound.

Synthetic Protocol: Nucleophilic Alkylation

A robust method for synthesizing this compound involves the deprotonation of 5-hexyn-1-ol to form a potent acetylide nucleophile, which subsequently displaces a bromide ion from 1-bromobutane in an Sₙ2 reaction.[6]

Causality Behind Experimental Choices:

-

Base Selection: A strong base is required to deprotonate the terminal alkyne (pKa ≈ 25). n-Butyllithium (n-BuLi) is an ideal choice due to its high basicity and commercial availability. Weaker bases, such as sodium hydroxide or alkoxides, are insufficiently strong to achieve complete deprotonation.

-

Solvent System: The reaction often employs a polar aprotic solvent like Hexamethylphosphoramide (HMPA) or a safer alternative like N,N'-Dimethylpropyleneurea (DMPU). These solvents effectively solvate the lithium cation (Li⁺), leaving the acetylide anion "bare" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.[6] Tetrahydrofuran (THF) is typically used as the primary solvent.

-

Electrophile: 1-Bromobutane serves as an excellent primary alkyl halide electrophile. The C-Br bond is polarized, making the carbon atom susceptible to nucleophilic attack, and bromide is a good leaving group.

Experimental Protocol:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 5-hexyn-1-ol (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature. Stir for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: Add HMPA (or DMPU) (2.0 eq) to the solution. Then, add 1-bromobutane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the others.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen environments. Key signals include a triplet corresponding to the terminal methyl group of the butyl chain, multiplets for the various methylene (CH₂) groups, and a characteristic broad singlet for the hydroxyl (OH) proton, which disappears upon a D₂O shake.

-

¹³C NMR: The carbon NMR is diagnostic for the alkyne. The two sp-hybridized carbons of the triple bond will appear at approximately 80 ppm.[1] The carbon atom bonded to the hydroxyl group (C1) will resonate downfield at around 60-65 ppm.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the functional groups. A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the O-H stretch. C-H stretching of the alkyl chain will appear just below 3000 cm⁻¹. The internal C≡C triple bond will show a weak but sharp absorption band in the 2100-2260 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ should be observed at m/z = 154. Analysis of the fragmentation pattern can further validate the structure.

Key Applications in Research and Development

This compound's utility stems from the orthogonal reactivity of its two functional groups, allowing for selective transformations.

Precursor in Pheromone and Fragrance Synthesis

A primary application of this compound is as a key intermediate in the synthesis of insect pheromones and high-value fragrance compounds.[7]

-

Peach Twig Borer Pheromone: The sex pheromone of the peach twig borer is (E)-5-decen-1-yl acetate.[6][7] This is synthesized from this compound via a two-step process:

-

Stereoselective Reduction: The alkyne is reduced to an (E)-alkene. This is achieved using a dissolving metal reduction, such as sodium or lithium in liquid ammonia (Birch reduction conditions), which selectively produces the trans-isomer.

-

Acetylation: The resulting (E)-5-decen-1-ol is then esterified using acetyl chloride or acetic anhydride to yield the final pheromone.

-

-

Fragrance Compounds: The corresponding (Z)-alkene, (Z)-5-decen-1-ol, which possesses a distinct fatty, rosy odor, can be synthesized by reducing this compound with a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), followed by hydrogenation.[7]

Caption: Synthetic pathways from this compound to key products.

Versatile Building Block

Beyond pheromones, this compound is used in the synthesis of complex molecules:

-

Multi-substituted Cyclopropanes: The alkyne can undergo various cyclopropanation reactions.[2][7]

-

Fine Chemicals: It serves as an intermediate in the manufacture of specialty chemicals, including additives for the electroplating industry.[2][7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]

-

Hazards:

-

Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the synthetic versatility of its alcohol and internal alkyne functionalities. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this molecule for the efficient construction of complex targets, from bioactive pheromones to novel materials. Its continued application in diverse fields of chemical science underscores its significance as a fundamental building block.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109957, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15940858, (5S)-dec-1-yn-5-ol. Retrieved from [Link].

-

NIST. (n.d.). 5-Decen-1-ol, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link].

-

Jaydev Chemical Industries. (n.d.). (E)-5-Decen-1-ol. Retrieved from [Link].

-

The Good Scents Company. (n.d.). (Z)-5-decen-1-ol. Retrieved from [Link].

-

Jaydev Chemical Industries. (n.d.). This compound. Retrieved from [Link].

-

NIST. (n.d.). 5-Decen-1-ol, (E)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

PubChemLite. (n.d.). This compound (C10H18O). Retrieved from [Link].

-

Jaydev Chemical Industries. (n.d.). 5-Hexyn-1-ol. Retrieved from [Link].

Sources

- 1. This compound | C10H18O | CID 109957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. PubChemLite - this compound (C10H18O) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. This compound, 5-Decynol, Dec-5-yn-1-ol, 5-Decyne-1-ol, 1-Butyl-2-(4-hydroxybutyl)acetylene, 68274-97-5, decyn, Mumbai, India [jaydevchemicals.com]

molecular weight and formula of 5-Decyn-1-ol

An In-Depth Technical Guide to 5-Decyn-1-ol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 68274-97-5), a linear acetylenic alcohol with significant utility in organic synthesis. The document details its fundamental chemical and physical properties, offers an in-depth look at its spectroscopic profile, outlines a validated synthetic protocol, and explores its diverse applications, particularly in the synthesis of high-value fine chemicals such as pheromones and fragrance compounds. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical intermediate.

Chemical Identity and Core Properties

This compound is an organic molecule characterized by a ten-carbon chain containing a hydroxyl group (-OH) at one terminus and a carbon-carbon triple bond (alkyne) at the C-5 position. This bifunctional nature—possessing both a nucleophilic alcohol and a reactive alkyne—makes it a valuable building block in synthetic chemistry.

Molecular Structure and Formula

The structural representation of this compound is fundamental to understanding its reactivity and function.

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, dictating reaction conditions and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 154.25 g/mol | [1][2][4][5][6] |

| CAS Number | 68274-97-5 | [1][2][4] |

| IUPAC Name | dec-5-yn-1-ol | [1][3][4] |

| Synonyms | 5-Decynol, Dec-5-yn-1-ol, 5-Decyne-1-ol | [1][2] |

| Appearance | Colorless liquid | [7] |

| Density | 0.861 g/cm³ at 25 °C | [7] |

| Boiling Point | 238 °C (at 760 mmHg) | [7] |

| Melting Point | 1.9 °C (estimated) | [7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| InChI Key | RNTNGQCWAKHVKO-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While raw spectral data is best consulted directly from spectral databases, this section outlines the expected characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will exhibit characteristic signals for the terminal methyl group (triplet), multiple methylene (CH₂) groups in the aliphatic chain, a signal for the hydroxyl proton (which is exchangeable with D₂O), and signals for the methylene groups adjacent to the alkyne and the hydroxyl group.

-

¹³C NMR : The spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne bond, typically in the range of 70-90 ppm. Additional signals will correspond to the carbon bearing the hydroxyl group (~60-65 ppm) and the various aliphatic carbons.[1]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight.[1] The fragmentation pattern would be consistent with the structure of a long-chain alcohol.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and a weak but sharp absorption for the C≡C triple bond stretch (around 2100-2260 cm⁻¹), which can be weak for internal alkynes. A strong C-O stretching band will also be present around 1050-1150 cm⁻¹.

Synthesis Protocol: A Validated Approach

This compound is readily synthesized via the alkylation of a smaller terminal alkyne. The causality behind this experimental choice lies in the high acidity of the terminal alkyne's proton, which allows for its clean deprotonation to form a potent acetylide nucleophile. This nucleophile can then be alkylated with a suitable electrophile.

Synthesis from 5-Hexyn-1-ol

A common and efficient laboratory-scale synthesis involves the reaction of 5-hexyn-1-ol with 1-bromobutane.[8] This method builds the ten-carbon skeleton from C6 and C4 precursors.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-hexyn-1-ol in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. The inert atmosphere and anhydrous conditions are critical to prevent the strong base (n-BuLi) from reacting with atmospheric moisture or CO₂.

-

Deprotonation : Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The n-BuLi acts as a strong base to deprotonate the terminal alkyne, forming a lithium acetylide intermediate.

-

Alkylation : To the resulting acetylide solution, add 1-bromobutane dropwise. The reaction is allowed to warm slowly to room temperature and stirred for several hours to ensure the completion of the SN2 reaction.

-

Workup and Purification : The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Applications in Synthesis and Development

The strategic placement of the hydroxyl and alkyne functional groups makes this compound a valuable intermediate for creating more complex molecules with precise stereochemistry and functionality.

Pheromone and Fragrance Synthesis

A primary application of this compound is as a precursor in the synthesis of insect pheromones and fragrance compounds.[2]

-

Peach Twig Borer Pheromone : It is a key starting material for synthesizing (E)-5-decen-1-yl acetate, the sex pheromone of the peach twig borer.[2][8] This involves the stereoselective reduction of the alkyne to an (E)-alkene, followed by acetylation of the primary alcohol.

-

Fragrance Compounds : The controlled reduction of the alkyne can also yield (E) or (Z)-dec-5-en-1-ol, a fragrance ingredient described as having a "fatty rose tone".[2] The geometry of the double bond (E or Z) is crucial for the final olfactory properties, and starting with the alkyne allows for precise control over this outcome.

Intermediate in Fine and Specialty Chemicals

-

Cyclopropane Derivatives : The alkyne functionality can be used in various cyclopropanation reactions, providing access to multi-substituted cyclopropane structures.[2][4] These motifs are of interest in medicinal chemistry and materials science.

-

Electroplating Industry : this compound is utilized in the manufacturing of specialty chemicals that serve as additives in the electroplating industry.[2][4] Acetylenic alcohols can function as brighteners and leveling agents in plating baths.

Role in Drug Discovery and Development

While not a drug itself, intermediates like this compound are fundamental to the drug discovery process. The alkyne group is a versatile handle for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for linking molecular fragments in the synthesis of compound libraries for high-throughput screening. Furthermore, the linear C10 backbone can be incorporated into larger molecules to modulate properties like lipophilicity, which is a critical parameter for drug absorption and distribution.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

-

First Aid Measures :

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact : Wash with plenty of soap and water. If irritation persists, seek medical advice.

-

If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[9][10]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic building blocks to high-value, functional molecules. Its utility is rooted in the dual-functionality of its alcohol and internal alkyne groups, which allows for a wide range of chemical transformations. A thorough understanding of its properties, synthetic pathways, and safety protocols, as detailed in this guide, is crucial for its effective and safe application in research and industrial settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109957, this compound. Retrieved from [Link]

-

Jaydev Chemical Industries. This compound. Retrieved from [Link]

-

Stenutz, R. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15940858, (5S)-dec-1-yn-5-ol. Retrieved from [Link]

Sources

- 1. This compound | C10H18O | CID 109957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 5-Decynol, Dec-5-yn-1-ol, 5-Decyne-1-ol, 1-Butyl-2-(4-hydroxybutyl)acetylene, 68274-97-5, decyn, Mumbai, India [jaydevchemicals.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. (5S)-dec-1-yn-5-ol | C10H18O | CID 15940858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 5-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Decyn-1-ol (CAS No. 68274-97-5), a linear alkynol of significant interest in synthetic organic chemistry. This document delves into its chemical and physical properties, detailed spectroscopic signatures, and established synthetic protocols. Furthermore, it explores the compound's applications, particularly as a key intermediate in the synthesis of insect pheromones and as a versatile building block in broader organic synthesis. The guide also addresses its potential, within the wider context of functionalized alkynols, for applications in medicinal chemistry and drug design. Finally, essential safety, handling, and disposal procedures are outlined to ensure its responsible use in a laboratory setting.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule featuring a terminal primary alcohol and an internal alkyne. This unique combination of functional groups makes it a valuable synthon for introducing a ten-carbon chain with latent functionality into more complex molecular architectures. The internal, and therefore less sterically hindered, triple bond can undergo a variety of chemical transformations, including reduction to both cis and trans alkenes, hydration, and coupling reactions. The terminal hydroxyl group offers a convenient handle for esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

Its primary identifier is the CAS number 68274-97-5.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 68274-97-5 | [1] |

| IUPAC Name | dec-5-yn-1-ol | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| InChI Key | RNTNGQCWAKHVKO-UHFFFAOYSA-N | [1] |

| SMILES | CCCCC#CCCCCO | [1] |

| Synonyms | 5-Decynol, Dec-5-yn-1-ol |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for accurate characterization of reaction outcomes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | Not explicitly found, but related alkynols suggest it would be >200 °C at atmospheric pressure. | |

| Molecular Weight | 154.25 g/mol | [1] |

| Monoisotopic Mass | 154.135765193 Da | [1] |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of this compound. Below are the expected characteristic signals based on its structure and data from public databases.

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons in its distinct chemical environments.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.15 | m | 4H | -CH₂-C≡C-CH₂- |

| ~1.60 | p | 2H | -CH₂-CH₂-OH |

| ~1.45 | m | 4H | -CH₂-CH₂-C≡ and CH₃-CH₂-CH₂- |

| ~0.90 | t | 3H | -CH₃ |

| Variable | s (broad) | 1H | -OH |

The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~80.5 | -C≡C- (alkynyl carbons) |

| ~62.0 | -CH₂-OH |

| ~32.0 | -CH₂-CH₂-OH |

| ~31.0 | CH₃-CH₂-CH₂- |

| ~22.0 | CH₃-CH₂- |

| ~18.5 | -CH₂-C≡ |

| ~15.5 | -CH₂-C≡ |

| ~13.5 | -CH₃ |

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~2230 | Weak to Medium | C≡C stretch (internal alkyne) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak and characteristic fragment ions. PubChem provides access to a GC-MS spectrum.[1]

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 154 | [M]⁺, Molecular ion |

| 136 | [M-H₂O]⁺, Loss of water |

| Various smaller fragments | Cleavage of the aliphatic chain |

Synthesis of this compound

A common and efficient method for the synthesis of internal alkynols like this compound involves the alkylation of a smaller terminal alkyne. A particularly relevant route starts from 1-hexyne.

Causality of Experimental Choices

The synthesis hinges on the deprotonation of the terminal alkyne, 1-hexyne, to form a potent nucleophile, the hexynilide anion. Strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required for this step due to the pKa of the terminal alkyne proton (around 25). The resulting acetylide then undergoes a nucleophilic substitution (Sₙ2) reaction with a suitable four-carbon electrophile bearing a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. 1-Bromo-4-(tert-butyldimethylsilyloxy)butane is an excellent choice as the silyl ether is stable to the strongly basic conditions of the coupling reaction and is easily removed in a subsequent deprotection step. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are ideal for this reaction as they solvate the lithium cation without reacting with the strong base or the acetylide. The reaction is typically conducted at low temperatures to control the exothermicity of the deprotonation and to minimize side reactions.

Experimental Protocol: Synthesis from 1-Hexyne and 1-Bromo-4-(tert-butyldimethylsilyloxy)butane

This protocol describes a two-step synthesis of this compound.

Step 1: Alkylation of 1-Hexyne

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1-Hexyne (1.0 equivalent) is added dropwise. A solution of n-butyllithium in hexanes (1.05 equivalents) is then added slowly, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Alkylation: 1-Bromo-4-(tert-butyldimethylsilyloxy)butane (1.1 equivalents) is added dropwise to the lithium hexynilide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

Step 2: Deprotection of the Silyl Ether

-

Deprotection Reaction: The crude product from Step 1 is dissolved in THF. A solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude this compound is then purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Development

Synthesis of Insect Pheromones

A primary and well-documented application of this compound is as a precursor in the synthesis of insect pheromones. Specifically, it is a key intermediate for producing (E)-5-decen-1-ol and its acetate ester, which are major components of the sex pheromone of the peach twig borer (Anarsia lineatella).

The synthesis involves the stereoselective reduction of the alkyne in this compound to a trans-alkene. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia. The resulting (E)-5-decen-1-ol can then be used directly or acetylated to form (E)-5-decenyl acetate.

Caption: Pathway to peach twig borer pheromone components.

Role in Medicinal Chemistry and Drug Development

While this compound itself is not a therapeutic agent, its constituent alkyne and alcohol functionalities represent valuable tools in drug design and synthesis. The alkyne group, in particular, has seen increasing use in medicinal chemistry.[3]

-

Rigid Scaffold and Linker: The linear and rigid nature of the alkyne can be used to orient other functional groups in a specific spatial arrangement to optimize binding to a biological target.[3]

-

Bioisostere: The alkyne can serve as a bioisostere for other chemical groups, such as alkenes and phenyl rings, allowing for the fine-tuning of a drug candidate's steric and electronic properties.[4]

-

Metabolic Stability: The introduction of an alkyne can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3]

-

Click Chemistry Handle: Although this compound is an internal alkyne, related terminal alkynols are widely used in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for the efficient synthesis of compound libraries and for bioconjugation.[3]

-

Synthesis of Heterocycles: Alkynols are versatile precursors for the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceuticals, through metal-catalyzed cyclization reactions.[5]

For example, a functionalized decynol derivative could be incorporated into a larger molecule where the long lipophilic carbon chain enhances membrane permeability, while the alcohol provides a point for further derivatization or hydrogen bonding interactions within a receptor's active site.

Safety, Handling, and Disposal

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on aggregated GHS data, this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including:

-

Safety glasses or goggles.

-

A lab coat.

-

Chemically resistant gloves (e.g., nitrile).

-

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from strong oxidizing agents, as they are incompatible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and incompatible materials.

Disposal

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

-

It is generally recommended to use a licensed professional waste disposal service.[6] Do not dispose of down the drain or in general waste.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the orthogonal reactivity of its alcohol and alkyne functionalities make it a powerful tool for constructing complex molecules. While its most prominent application to date is in the synthesis of insect pheromones, the underlying principles of its reactivity and the broader utility of the alkynol motif suggest its potential for wider application, including in the development of new pharmaceutical agents. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alcaide, B., & Almendros, P. (2014). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 19(6), 7395-7429. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-5-Decen-1-ol. Retrieved from [Link]

-

Tatipamula, V. B., & Cori, M. (2022). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Chemistry – A European Journal, 28(1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ALKYLATION OF 1-HEXYNE WITH ETHYL BROMIDE: 3-ETHYL-1-HEXYNE. Retrieved from [Link]

-

IIT Bombay. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. Retrieved from [Link]

-

Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

- 1. This compound | C10H18O | CID 109957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

An In-depth Technical Guide to the Solubility of 5-Decyn-1-ol in Common Organic Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solubility is fundamental. It governs formulation strategies, reaction conditions, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the solubility characteristics of 5-Decyn-1-ol, a molecule with a unique bifunctional nature that presents both opportunities and challenges in its application.

Molecular Structure and its Influence on Solubility

This compound possesses a ten-carbon aliphatic chain, establishing a significant nonpolar character. Centrally located is a carbon-carbon triple bond (an alkyne group) between carbons 5 and 6. At one terminus of the chain is a primary alcohol (hydroxyl group, -OH). This amphiphilic structure, containing both a large hydrophobic region and a polar, hydrophilic functional group, is the primary determinant of its solubility profile.

The long hydrocarbon tail favors dissolution in nonpolar solvents, while the hydroxyl group can engage in hydrogen bonding, promoting solubility in polar solvents. The internal position of the alkyne is also noteworthy; it is less acidic than a terminal alkyne and contributes to the molecule's overall lipophilicity.[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is therefore a balance between the van der Waals forces of its hydrocarbon chain and the hydrogen bonding and dipole-dipole interactions of its hydroxyl group.

Intermolecular Forces at Play

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. The long ten-carbon chain of this compound provides a large surface area for these interactions, making it amenable to dissolution in nonpolar solvents where these forces are dominant.[4][5]

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds in the hydroxyl group create a permanent dipole moment. Polar solvents will interact with this dipole, contributing to solubility.[4]

-

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). This is the strongest intermolecular force and is the primary driver for solubility in protic polar solvents like alcohols and water.[1][4][6]

The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Category | Examples | Governing Interactions | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | High | The long nonpolar carbon chain of this compound will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Dipole-Dipole, Van der Waals | Moderate to High | These solvents can interact with the dipole of the hydroxyl group, and their organic nature is compatible with the hydrocarbon chain. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole, Van der Waals | High | The ability to form hydrogen bonds with the hydroxyl group, coupled with their alkyl components, makes short-chain alcohols excellent solvents.[7] |

| Highly Polar Protic | Water | Hydrogen Bonding | Low | While the hydroxyl group can form hydrogen bonds with water, the large, hydrophobic ten-carbon chain is expected to significantly limit its aqueous solubility. Generally, alcohols with more than four or five carbons have low water solubility.[1][6][7] |

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a reliable and widely used approach.[8][9][10]

Diagram of the Experimental Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare each solvent system in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

To separate the saturated solution from the undissolved this compound, centrifuge the vials.[8][12]

-

Carefully draw off the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[8][12]

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. Given its structure, a reverse-phase C18 column with a mobile phase such as acetonitrile and water would be a good starting point. A UV detector may have limited utility due to the lack of a strong chromophore, so a Refractive Index Detector (RID) or derivatization might be necessary.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.[13][14]

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

This compound is an amphiphilic molecule whose solubility is dictated by the balance between its nonpolar ten-carbon chain and its polar hydroxyl group. It is predicted to be highly soluble in nonpolar and polar protic organic solvents, with moderate to high solubility in polar aprotic solvents and low solubility in water. For drug development and other research applications requiring precise solubility data, the detailed shake-flask and HPLC protocol provided in this guide offers a reliable method for empirical determination. A thorough understanding of these solubility characteristics is essential for the effective application of this compound in scientific research and development.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Bentz, J., et al. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2011. [Link]

-

van der Spoel, D., et al. A Polarization-Consistent Model for Alcohols to Predict Solvation Free Energies. Journal of Chemical Theory and Computation. 2015. [Link]

-

Paiste, P., et al. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics. 2022. [Link]

-

Chemistry LibreTexts. 4.4: Solubility. [Link]

-

ResearchGate. Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]

-

Chemistry LibreTexts. 4.4: Solubility. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

meriSTEM. Alcohols: solubility and solvent polarity | Organic molecules. [Link]

-

ResearchGate. Polarisation effects on the solvation properties of alcohols. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Quora. What is the solubility of hydrocarbons?. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. [Link]

-

YouTube. Solubility of Organic Compounds. [Link]

-

Semantic Scholar. Solvent properties of amphiphilic compounds. [Link]

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

-

Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

YouTube. 1.6 Intermolecular Forces | Organic Chemistry. [Link]

-

YouTube. Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

Abstract: This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and biological significance of alkynols, with a primary focus on the polyacetylenic alcohols found in the plant kingdom. While the specific compound 5-Decyn-1-ol is not documented as a naturally occurring molecule, it serves as a valuable synthetic intermediate. This guide will therefore bridge the worlds of natural product chemistry and synthetic methodology. We will delve into the rich diversity of naturally occurring alkynols, their isolation from botanical sources, and their potent biological activities. A detailed examination of the biosynthetic pathways of these fascinating molecules will be presented. Furthermore, this guide will provide practical, step-by-step protocols for the extraction and characterization of a representative natural alkynol, falcarinol, from Daucus carota. To address the interests of synthetic chemists and drug development professionals, a comprehensive protocol for the laboratory synthesis of this compound is also included, highlighting its utility as a building block for creating complex molecules such as insect pheromones.

Introduction to Alkynols: A Tale of Natural Diversity and Synthetic Utility

Alkynols, organic compounds containing both an alkyne and a hydroxyl functional group, represent a fascinating class of molecules with a significant presence in the natural world and extensive applications in chemical synthesis. While the initial query into the natural occurrence of this compound did not yield evidence of its existence in nature, it opened the door to a broader and more intricate story of a related class of compounds: the polyacetylenic alcohols.

Nature has evolved elegant and complex biosynthetic pathways to produce a wide array of polyacetylenes, many of which are alkynols. These compounds are particularly abundant in certain plant families, such as the Asteraceae and Apiaceae, as well as in various fungi and marine organisms.[1][2][3] In these organisms, polyacetylenic alkynols often serve as defense compounds (phytoalexins) against pathogens and herbivores.[4] Their potent biological activities, which include cytotoxic, anti-inflammatory, antifungal, and neurotoxic effects, have made them a focal point for natural product chemists and pharmacologists.[1][5][6]

Conversely, simpler alkynols that may not be found in nature, such as this compound, are invaluable tools in the hands of synthetic chemists. They serve as versatile building blocks for the construction of more complex and biologically relevant molecules. For instance, this compound is a key precursor in the synthesis of the sex pheromone of the peach twig borer, (E)-5-decen-1-yl acetate, demonstrating the crucial role of synthetic alkynols in areas like agriculture and pest management.[7]

This guide will therefore navigate both the natural and synthetic realms of alkynols. We will begin by exploring the diversity and biological importance of naturally occurring polyacetylenic alcohols, followed by a detailed look at their biosynthesis. We will then provide practical, validated protocols for the isolation of a representative natural alkynol and the synthesis of the synthetically important this compound.

The Natural Realm: Polyacetylenic Alcohols

Polyacetylenes are a class of natural products characterized by the presence of two or more carbon-carbon triple bonds.[1] Many of these compounds also feature hydroxyl groups, classifying them as polyacetylenic alcohols.

Notable Examples of Naturally Occurring Polyacetylenic Alcohols

Several polyacetylenic alcohols have been isolated and characterized from various natural sources, each with unique biological activities.

-

Falcarinol: This C17-polyacetylene is one of the most well-studied examples, found in common vegetables of the Apiaceae family, including carrots (Daucus carota), parsnip (Pastinaca sativa), and celery.[8] It is known for its antifungal properties, protecting the plant from fungal diseases.[5] Furthermore, research has indicated its potential as an anti-inflammatory and anticancer agent.[6]

-

Cicutoxin: A highly toxic C17-polyacetylene found in water hemlock (Cicuta maculata).[6] It acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system, leading to convulsions and respiratory paralysis.[6]

-

Ichthyothereol: This toxic polyyne is found in the leaves and flowers of plants from the Ichthyothere genus in South and Central America. It is a potent fish poison and has been traditionally used by indigenous tribes for fishing.[4]

Biological Significance and Ecological Roles

The potent biological activities of naturally occurring polyacetylenic alcohols are a testament to their evolutionary importance.

-

Phytoalexins: Many of these compounds are produced by plants in response to pathogen attack, acting as antimicrobial agents to ward off infections.[4]

-

Toxicity and Defense: The high toxicity of compounds like cicutoxin and ichthyothereol serves as a powerful defense mechanism against herbivores and other predators.[4][6]

-

Pharmacological Potential: The diverse bioactivities of these molecules have attracted significant interest from the pharmaceutical industry. Their cytotoxic effects are being investigated for anticancer applications, while their anti-inflammatory properties offer potential for treating a range of diseases.[1][6]

Biosynthesis of Falcarinol-Type Polyacetylenes

The biosynthesis of falcarinol-type polyacetylenes is a fascinating example of how plants modify common metabolites to create highly specialized and bioactive compounds. The pathway originates from unsaturated fatty acids, primarily oleic acid and linoleic acid.[2][5]

The key steps in the biosynthesis of falcarinol are believed to be:

-

Desaturation and Acetylenation: The process begins with the conversion of linoleic acid to crepenynic acid. This critical step is catalyzed by a specialized fatty acid desaturase 2 (FAD2)-type enzyme that introduces a triple bond into the fatty acid chain.[2][4]

-

Further Desaturation: Additional desaturase enzymes introduce more double and triple bonds into the C18 fatty acid backbone, leading to the formation of dehydrocrepenynic acid.[2]

-

Chain Shortening: The C18 polyacetylenic fatty acid then undergoes β-oxidation to shorten the carbon chain to a C17 skeleton.[2][5]

-

Hydroxylation and Other Modifications: Finally, regioselective hydroxylation and other modifications lead to the formation of falcarinol and other related C17-polyacetylenes.[2]

The following diagram illustrates the proposed biosynthetic pathway leading to falcarinol.

Caption: Proposed biosynthetic pathway of falcarinol from linoleic acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and isolation of a natural alkynol and the synthesis of a non-natural alkynol.

Extraction and Isolation of Falcarinol from Daucus carota

This protocol is adapted from established methods for the isolation of falcarinol from carrots.[3][8]

Materials:

-

Fresh carrots (Daucus carota)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Lyophilizer (freeze-dryer)

-

Blender or grinder

-

Ultrasonic bath

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Protocol:

-

Sample Preparation:

-

Wash and slice fresh, non-peeled carrots.

-

Immediately freeze the sliced carrots and lyophilize until completely dry.

-

Grind the freeze-dried carrot slices into a fine powder.

-

-

Extraction:

-

To 20 g of the carrot powder, add 60 mL of ethyl acetate.

-

Sonciate the mixture for 10 minutes at room temperature.

-

Allow the mixture to stand overnight.

-

Filter the extract and collect the filtrate.

-

Re-extract the carrot powder with another 60 mL of ethyl acetate for 3 hours.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification by Preparative HPLC:

-

Dissolve the crude extract in a small volume of acetonitrile/tetrahydrofuran (9:1 v/v).

-

Filter the solution through a 0.45 µm filter.

-

Inject the filtered extract onto a Prep-HPLC system equipped with a C18 column.

-

Use a gradient elution system with acetonitrile and water as the mobile phase. A typical gradient might be from 70% acetonitrile to 95% acetonitrile over 20-30 minutes.

-

Monitor the elution at 205 nm.

-

Collect the fraction corresponding to the falcarinol peak (retention time will vary depending on the specific column and gradient).

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-hexyn-1-ol and 1-bromobutane.[7]

Materials:

-

5-Hexyn-1-ol

-

1-Bromobutane

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Petroleum ether

-

10% Hydrochloric acid solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas (inert atmosphere)

Protocol:

-

Reaction Setup:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

-

Under an inert atmosphere, add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

-

Deprotonation of 5-Hexyn-1-ol:

-

Add 5-hexyn-1-ol to the cold THF.

-

Slowly add an equimolar amount of n-BuLi solution dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

-

Alkylation:

-

Add HMPA to the reaction mixture.

-

Slowly add an equimolar amount of 1-bromobutane to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Pour the mixture into ice water and extract the organic phase with petroleum ether.

-

Combine the organic extracts and wash with 10% hydrochloric acid solution, followed by saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Spectroscopic Data for Falcarinol

The following table summarizes the characteristic spectroscopic data for falcarinol, which is essential for its identification and characterization.

| Spectroscopic Technique | Key Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.40 (1H, dd, J=17.4, 10.1 Hz), 6.19 (1H, dd, J=10.1, 0.9 Hz), 5.93 (1H, ddd, J=17.4, 10.1, 5.4 Hz), 5.57 (1H, m), 5.38 (1H, m), 5.25 (1H, d, J=5.4 Hz), 3.12 (2H, d, J=6.9 Hz), 2.04 (2H, dt, J=7.5, 7.0 Hz), 1.37 (2H, m), 1.28 (8H, m), 0.88 (3H, t, J=7.1 Hz) |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 136.16, 133.16, 121.85, 117.07, 80.31, 74.21, 71.32, 63.99, 63.59, 38.86, 31.81, 29.17, 27.19, 22.64, 17.68, 14.09[8] |

| Mass Spectrometry (ESI-) | m/z 243.2 [M-H]⁻; Fragmentation shows characteristic losses, with a key fragment at m/z 187.1 resulting from the cleavage of the C3-C4 bond.[2] |

Conclusion

The world of alkynols is rich and varied, spanning from complex, biologically active natural products to synthetically valuable building blocks. While this compound itself is a product of the laboratory, its structural relatives, the polyacetylenic alcohols, are abundant in nature and possess a wide range of potent biological activities that are of great interest to researchers in medicine and agriculture. Understanding the natural occurrence, biosynthesis, and biological roles of these compounds provides a foundation for their potential applications. Furthermore, the ability to synthesize specific alkynols like this compound is crucial for accessing complex target molecules and for developing new technologies. This guide has aimed to provide a comprehensive overview of both the natural and synthetic aspects of alkynols, offering both theoretical knowledge and practical protocols to aid researchers in their scientific endeavors.

References

-

Busta, L., et al. (2018). Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis. Plant Physiology, 178(4), 1507-1521. [Link]

-

Czepa, A., & Hofmann, T. (2003). Structural and sensory characterization of pungent and bitter-tasting C17-polyacetylenes in carrots (Daucus carota L.). Journal of Agricultural and Food Chemistry, 51(13), 3865-3873. [Link]

-

Christensen, L. P. (2011). Bioactive C17 and C18 polyacetylenes in food plants of the Apiaceae and Araliaceae families. Journal of Food Science, 76(1), R1-R15. [Link]

-

Koidis, A., et al. (2011). Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1845-1854. [Link]

-

Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in Lipid Research, 47(4), 233-306. [Link]

-

Uwai, K., et al. (2000). Neurotoxic effects of cicutoxin and related compounds in the rat. Journal of Toxicology and Environmental Health, Part A, 59(6), 453-464. [Link]

-

Pferschy-Wenzig, E. M., et al. (2009). Determination of falcarinol in carrot (Daucus carota L.) genotypes using liquid chromatography/mass spectrometry. Food Chemistry, 114(3), 1083-1090. [Link]

Sources

- 1. Chemical and pharmacological progress on polyacetylenes isolated from the family apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantae.org [plantae.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Safe Handling of 5-Decyn-1-ol

Introduction

This compound (CAS No: 68274-97-5) is a linear acetylenic alcohol that finds application in various fields of chemical synthesis, including pharmaceutical and materials science research.[1] Its bifunctional nature, possessing both a hydroxyl group and an internal alkyne, makes it a versatile building block. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative data and field-proven best practices. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents several health and safety risks that must be managed through a careful risk assessment prior to commencing any experimental work.

1.1 GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. For this compound, the primary hazards are related to its irritant properties.[2]

-

H302: Harmful if swallowed. [3]

These classifications necessitate careful handling to avoid direct contact and inhalation. The causality behind these hazards lies in the chemical nature of this compound. As a long-chain alcohol, it can defat the skin, leading to irritation and dermatitis upon prolonged contact. The presence of the alkyne moiety can also contribute to its reactivity and potential for biological interaction.

1.2 Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for a comprehensive risk assessment.

| Property | Value | Source | Safety Implication |

| Molecular Formula | C10H18O | [2] | - |

| Molecular Weight | 154.25 g/mol | [2][3] | Important for stoichiometric calculations. |

| Appearance | Colorless liquid | [1] | Allows for easy visual identification of the pure substance. |

| Boiling Point | 238 °C | [1] | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. |

| Density | 0.861 g/mL at 25 °C | [1] | Less dense than water. |

| Flash Point | >230 °F (>110 °C) | [1] | Classified as a combustible liquid, not flammable. Requires a relatively high temperature to form an ignitable mixture with air. |

| Water Solubility | No data available | [1] | As a ten-carbon alcohol, low water solubility is expected. This has implications for spill cleanup and environmental fate. |

The high flash point indicates that this compound is not a significant fire hazard at standard laboratory temperatures.[1] However, it is still a combustible liquid and should be kept away from open flames and high-heat sources, especially during distillation or other heated applications.

Personal Protective Equipment (PPE)